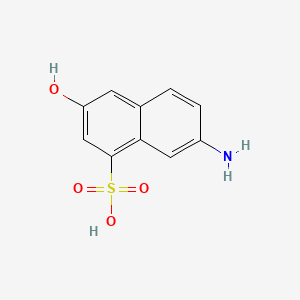

7-amino-3-hydroxy-1-naphthalenesulfonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

7-amino-3-hydroxynaphthalene-1-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S/c11-7-2-1-6-3-8(12)5-10(9(6)4-7)16(13,14)15/h1-5,12H,11H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYPJANFHLUNFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C(C=C(C=C21)O)S(=O)(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058942 | |

| Record name | 7-Amino-3-hydroxy-1-naphthalenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-61-3 | |

| Record name | 7-Amino-3-hydroxy-1-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenesulfonic acid, 7-amino-3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, 7-amino-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Amino-3-hydroxy-1-naphthalenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-amino-3-hydroxynaphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 7 Amino 3 Hydroxy 1 Naphthalenesulfonic Acid

Novel Synthetic Routes and Process Optimization

The development of new pathways for synthesizing complex molecules like 7-amino-3-hydroxy-1-naphthalenesulfonic acid is driven by the need for greater efficiency, selectivity, and sustainability. This involves exploring innovative strategies for functionalizing the basic naphthalene (B1677914) scaffold, adopting green chemistry principles, and streamlining multi-step processes into more efficient one-pot procedures.

Achieving specific substitution patterns on a naphthalene ring is a significant chemical challenge due to the presence of multiple reactive sites. The development of chemo- and regioselective strategies is crucial for the synthesis of specific isomers like this compound.

Sulfonation: The position of sulfonation on the naphthalene ring is highly dependent on reaction conditions. Sulfonation of naphthalene with gaseous sulfur trioxide can be controlled to produce specific isomers. google.comgoogle.com For instance, lower temperatures (below 120°C) tend to favor the formation of α-naphthalenesulfonic acid, while higher temperatures (e.g., 180°C) promote isomerization to the more thermodynamically stable β-naphthalenesulfonic acid. google.comresearchgate.net This control is essential for directing the sulfonic acid group to the desired position on the naphthalene scaffold before introducing other functional groups.

Amination: Traditional amination methods often require harsh conditions and may lack selectivity. Modern approaches have focused on direct C-H amination. Photocatalysis has emerged as a powerful tool for the direct reaction of arenes with alkyl amines, avoiding the need for pre-functionalization of the aromatic ring. nih.gov Furthermore, transition metal catalysis, utilizing directing groups, has become a key strategy for the functionalization of C-H bonds, allowing for high selectivity in placing amino groups on complex molecules. researchgate.net Ruthenium-catalyzed three-component reactions, for example, allow for the modular synthesis of multifunctional naphthalenes by selectively functionalizing remote C-H bonds. rsc.org

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the synthesis of naphthalenesulfonic acid derivatives, this involves using eco-friendly solvents, developing reusable catalysts, and designing energy-efficient processes.

The use of green solvents, such as ethanol (B145695), in conjunction with reusable solid acid catalysts represents a significant advancement. rsc.org For example, the synthesis of naphthalene-based azines has been achieved using chitosan–sulfonic acid (CS–SO3H) as an eco-friendly and cost-effective catalyst, resulting in high yields and short reaction times. researchgate.net These methods often feature mild reaction conditions and simple procedures for product separation, which are key advantages of green synthesis. rsc.org The absence of toxic transition metals and the ability to recycle the catalyst multiple times without significant loss of activity are cornerstones of these environmentally benign protocols. rsc.orgresearchgate.net

One-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. This approach is particularly valuable for creating complex molecules from simple precursors in a single operation.

For instance, a highly efficient one-pot, three-component synthesis has been developed for tetraketone and tetrahydrobenzo[b]pyran derivatives using a functionalized graphene oxide nanocatalyst. rsc.orgresearchgate.net This reaction proceeds via tandem Knoevenagel–Michael reactions under green conditions. rsc.org Similarly, a one-pot method for synthesizing 2-amidonaphthoquinone derivatives from aminonapthoquinones has been optimized. nih.gov This process involves an in situ sequence of reduction, amide coupling, and aerobic oxidation, streamlining what was previously a multi-step protocol. nih.gov Mechanistic investigations into these reactions are crucial for understanding the reaction pathways and optimizing conditions for yield and selectivity.

Catalytic Approaches in the Formation of this compound

Catalysis is fundamental to modern organic synthesis, enabling reactions that would otherwise be slow, unselective, or require harsh conditions. Both homogeneous and heterogeneous catalysts play vital roles in the introduction of functional groups onto naphthalene scaffolds.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. Iron-TAML (tetraamido macrocyclic ligand) complexes are effective homogeneous catalysts for the oxidative degradation of naphthalene in aqueous solutions. nih.gov The mechanism involves an electron transfer from naphthalene to the oxidized iron TAML species, leading to the formation of naphthoquinones and subsequently smaller fragments. nih.gov Ruthenium-based catalysts have also been used for the three-component C-H functionalization of naphthalenes, demonstrating the versatility of homogeneous systems in building molecular complexity. rsc.org

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, which facilitates their separation and reuse. Iron oxides (Fe3O4) have been used as heterogeneous catalysts in the photodegradation of naphthalene, demonstrating both radical and non-radical degradation pathways. polyu.edu.hk Supported transition metal catalysts, such as MoS2 on activated carbon (MoS2/AC3), have shown high efficacy in the selective hydrogenation of naphthalene to tetralin. nih.gov The properties of the support material, such as surface area and acidity, play a crucial role in the catalyst's performance and selectivity. nih.gov

Advanced materials like functionalized graphene oxide (GO) have emerged as highly effective catalysts in organic synthesis. GO functionalized with sulfonic acid groups can exhibit enhanced properties, such as increased proton conductivity. sigmaaldrich.comnih.gov

Specifically, 4-amino-3-hydroxy-1-naphthalenesulfonic acid-functionalized graphene oxide (GO-ANSA) has been prepared and utilized as a novel, reusable solid acid carbocatalyst. rsc.orgresearchgate.net This heterogeneous nanocatalyst has proven highly efficient for the one-pot synthesis of various organic derivatives in green solvents like ethanol. rsc.org The key advantages of the GO-ANSA catalyst include its high stability, excellent yields, short reaction times, and reusability for at least five cycles without a significant drop in activity. rsc.org The incorporation of sulfonic acid groups onto the GO surface is a key factor in its catalytic prowess. rsc.orgsigmaaldrich.com

Table 1: Comparison of Catalytic Performance for GO-ANSA

| Feature | Description | Reference |

|---|---|---|

| Catalyst Type | Heterogeneous solid acid carbocatalyst | rsc.org |

| Solvent | Ethanol (Green Solvent) | rsc.org |

| Reaction Conditions | Reflux | rsc.org |

| Product Yields | High to excellent | rsc.org |

| Reaction Times | Very short | rsc.org |

| Reusability | Recovered and reused at least five times without significant reduction in activity | rsc.org |

| Key Advantages | Absence of toxic metals, mild conditions, simple product separation, stability | rsc.org |

Optimization of Isolation and Purification Methodologies for Research Purity

The attainment of research-purity this compound is paramount for its application in sensitive analytical standards, advanced material synthesis, and biological studies. The optimization of isolation and purification methodologies focuses on maximizing yield and purity while minimizing cost and environmental impact. The primary impurities in crude this compound often arise from starting materials, side reactions during synthesis (such as the formation of isomers), and degradation products. Therefore, a multi-step purification strategy is often necessary to achieve the desired level of purity.

Recrystallization Techniques

Recrystallization is a fundamental and widely employed technique for the purification of solid organic compounds. The selection of an appropriate solvent system is critical for the successful recrystallization of this compound. Due to the presence of both a sulfonic acid and an amino group, the compound exhibits amphoteric properties, and its solubility is highly dependent on the pH of the medium.

Solvent Selection and Optimization:

For aminonaphthalenesulfonic acids, solvent systems often consist of water mixed with a miscible organic solvent, such as ethanol or methanol. The optimization of the solvent ratio is crucial. A higher water content generally increases the solubility of the sulfonic acid salt, especially at elevated temperatures, while the alcohol component helps to dissolve organic impurities and control the cooling and crystallization rate.

Research into the recrystallization of related sulfonated aromatic compounds has shown that aqueous-alcoholic mixtures are effective. For instance, a study on the purification of a sulfonated monomer demonstrated that a 1:6 water to ethanol ratio provided an optimal balance for achieving high recovery and purity. Adjusting the pH of the aqueous solution can also be a powerful tool in the purification of this compound. In acidic media, the amino group is protonated, which can alter the compound's solubility profile and aid in the separation from less basic impurities.

Illustrative Recrystallization Parameters:

| Parameter | Optimized Condition | Rationale |

| Solvent System | Water:Ethanol (e.g., 1:6 v/v) | Balances solubility of the target compound and impurities. |

| Temperature | Dissolution at boiling point, slow cooling | Maximizes solubility for dissolution and promotes the formation of well-defined crystals. |

| pH Adjustment | Acidic (e.g., pH 2-3) | Can enhance selectivity by altering the solubility of the target compound versus impurities. |

Advanced Chromatographic Methods

For achieving the highest levels of purity, particularly for research and analytical applications, advanced chromatographic techniques are indispensable. These methods offer superior separation of closely related isomers and other impurities that may be difficult to remove by recrystallization alone.

Preparative High-Performance Liquid Chromatography (HPLC):

Preparative HPLC is a scalable version of analytical HPLC that allows for the isolation of larger quantities of a purified compound. Reverse-phase HPLC is a particularly effective method for the purification of polar compounds like this compound. sielc.com

The optimization of a preparative HPLC method involves several key parameters:

Stationary Phase: A C18 column is commonly used for the separation of aromatic sulfonic acids.

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, with an acidic modifier such as phosphoric acid or formic acid. sielc.com The acid suppresses the ionization of the sulfonic acid group, leading to better peak shape and retention.

Gradient Elution: A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to effectively separate impurities with different polarities.

Optimized Preparative HPLC Parameters:

| Parameter | Optimized Condition | Rationale |

| Column | C18 Reverse-Phase | Effective for retaining and separating polar aromatic compounds. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Provides good resolution and peak shape; formic acid is volatile and suitable for subsequent sample recovery. sielc.com |

| Elution Profile | Gradient Elution | Allows for the separation of a wider range of impurities compared to isocratic elution. |

| Detection | UV at 254 nm | Aromatic nature of the compound allows for sensitive detection. |

High-Speed Counter-Current Chromatography (HSCCC):

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby eliminating issues of irreversible adsorption of the sample. This method has been successfully applied to the preparative purification of a structurally similar compound, 4-hydroxy-1-naphthalenesulfonic acid sodium salt, achieving a purity of over 99%. nih.gov

For the purification of this compound, a similar HSCCC methodology could be optimized. The key to a successful HSCCC separation is the selection of a suitable two-phase solvent system. A system composed of n-butanol and water, acidified with trifluoroacetic acid, has proven effective for related compounds. nih.gov

Potential HSCCC Parameters for Optimization:

| Parameter | Suggested Condition | Rationale |

| Solvent System | n-Butanol/Water (1:1 v/v) with 0.2% Trifluoroacetic Acid | Balances the partitioning of the polar target compound between the two liquid phases. nih.gov |

| Rotational Speed | 800-1000 rpm | Ensures good mixing of the two phases and efficient partitioning. |

| Flow Rate | 1.5-2.5 mL/min | Affects the resolution and the time of the separation. |

| Mode of Operation | Head-to-tail elution | Dependent on the partition coefficient of the target compound in the selected solvent system. |

By systematically optimizing these recrystallization and chromatographic methodologies, it is possible to obtain this compound with the high degree of purity required for demanding research applications. The choice of method will depend on the initial purity of the crude material, the scale of the purification, and the specific purity requirements of the final product.

Chemical Reactivity and Mechanistic Studies of 7 Amino 3 Hydroxy 1 Naphthalenesulfonic Acid

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring

The reactivity of the 7-amino-3-hydroxy-1-naphthalenesulfonic acid molecule in aromatic substitution reactions is governed by the electronic properties of its three substituents: the amino (-NH₂), hydroxyl (-OH), and sulfonic acid (-SO₃H) groups. In electrophilic aromatic substitution (EAS), an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgbyjus.com The rate and position of this substitution are dictated by the existing substituents.

The amino and hydroxyl groups are powerful activating groups and ortho, para-directors. pressbooks.pub They donate electron density to the naphthalene ring system through resonance, stabilizing the positively charged intermediate (an arenium ion or σ-complex) formed during the attack by an electrophile. libretexts.org Conversely, the sulfonic acid group is a deactivating group and a meta-director due to its electron-withdrawing nature. pressbooks.pub

In the case of this compound, the directing effects of the activating groups are dominant. The positions ortho and para to the -OH and -NH₂ groups are significantly activated towards electrophilic attack. The sulfonic acid group at the C1 position deactivates the ring, particularly the adjacent C2 and C8 positions. The interplay of these effects determines the regioselectivity of reactions like nitration, halogenation, and sulfonation. wikipedia.orgsavemyexams.com For this specific molecule, the most activated positions for electrophilic attack are C4 (ortho to the hydroxyl group), C8 (ortho to the amino group), and C2 (ortho to both the hydroxyl and sulfonic acid groups, but sterically hindered and electronically influenced by both). The C6 position is also activated (para to the sulfonic acid group is not a standard directing position, but it is ortho to the C7-amino group). The precise outcome of an EAS reaction would depend on the specific electrophile and reaction conditions, such as temperature and solvent. researchgate.net

Nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a leaving group, is less common for this molecule unless the ring is further substituted with powerful electron-withdrawing groups at positions ortho or para to a suitable leaving group (like a halide). The electron-rich nature of the amino- and hydroxyl-substituted rings generally disfavors SNAr reactions.

**3.2. Coupling Reactions and Complex Ligand Formation

Diazo coupling is a cornerstone of azo dye synthesis, proceeding as an electrophilic aromatic substitution where an aryldiazonium cation (Ar-N₂⁺) acts as the electrophile. wikipedia.org The electron-rich naphthalene ring of this compound, activated by its amino and hydroxyl groups, serves as an excellent coupling component (nucleophile). wikipedia.orgquora.com

The outcome of the coupling reaction is highly dependent on the pH of the reaction medium. This pH control allows for selective coupling at different positions on the naphthalene ring. yokogawa.com

Alkaline Conditions (pH > 7): In a basic medium, the hydroxyl group at C3 deprotonates to form a phenoxide ion (-O⁻). reddit.comquora.com This greatly enhances its electron-donating ability, making the ring exceptionally reactive. The coupling, therefore, occurs preferentially at the C4 position, which is ortho to the highly activating phenoxide group.

Acidic Conditions (pH < 7): In an acidic medium, the amino group at C7 remains as a free base (-NH₂) or becomes protonated (-NH₃⁺). The hydroxyl group remains protonated (-OH). Under mildly acidic conditions, the amino group directs the coupling to its ortho position, C8. The diazonium electrophile is relatively weak and requires a strongly activated ring to react. yokogawa.com

This pH-dependent selectivity is a critical tool in the synthesis of specific azo dyes. The general mechanism involves the attack of the nucleophilic carbon on the terminal nitrogen of the diazonium salt, followed by the rearomatization of the ring through the loss of a proton. byjus.comyoutube.com Kinetic studies on similar naphthol systems have quantified the rate constants for coupling at different positions, confirming the significant influence of pH on reaction rates and product distribution. tandfonline.comresearchgate.net

Table 1: pH Influence on Diazo Coupling Regioselectivity

| Reaction Condition | Dominant Activating Group | Primary Coupling Position | Rationale |

|---|---|---|---|

| Alkaline (pH > 7) | Phenoxide (-O⁻) at C3 | C4 (ortho to -O⁻) | Deprotonation of the hydroxyl group creates a powerful activating group, directing the electrophile to the adjacent C4 position. quora.com |

| Acidic (pH < 7) | Amino (-NH₂) at C7 | C8 (ortho to -NH₂) | The amino group is a stronger activator than the protonated hydroxyl group, directing the coupling to its ortho position. |

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon and carbon-heteroatom bonds. While extensive literature exists for these reactions on a wide variety of substrates, specific examples utilizing this compound are not widely reported. dntb.gov.ua However, the structure of the molecule presents several possibilities for such transformations.

The C-H bonds on the naphthalene ring could potentially be functionalized through direct C-H activation/arylation methodologies. researchgate.net Palladium, nickel, or copper catalysts are often employed for these reactions. nih.gov Alternatively, the compound could first be halogenated (e.g., brominated or iodinated) via electrophilic aromatic substitution. The resulting aryl halide could then serve as a substrate in classic cross-coupling reactions. For instance, a bromo-derivative could undergo a Suzuki coupling with an arylboronic acid to form a biaryl structure or a Sonogashira coupling with a terminal alkyne. epfl.ch

The presence of the sulfonic acid group can sometimes be leveraged in cross-coupling. Arenesulfonyl chlorides have been shown to participate in desulfitative cross-coupling reactions, offering another potential pathway for functionalization. epfl.ch The development of specific catalytic systems compatible with the multiple functional groups and the aqueous solubility of this compound remains an area for further research.

Redox Chemistry and Electrochemical Behavior of the Compound

The redox chemistry of this compound is primarily associated with the amino and hydroxyl functional groups, which can undergo oxidation. Electrochemical studies on electrodes modified with the polymer of a closely related isomer, poly(4-amino-3-hydroxynaphthalene-1-sulfonic acid), provide significant insight into this behavior.

Investigations using cyclic voltammetry on a modified glassy carbon electrode show that the compound undergoes an irreversible electro-oxidation process. The oxidation involves the transfer of electrons and protons. For the oxidation of amoxicillin (B794) at a poly(AHNSA)/GCE, the process was determined to involve one electron and one proton. The kinetic parameters for this process were calculated, revealing key aspects of the reaction mechanism at the electrode surface.

The charge transfer coefficient (α) for a completely irreversible electrode process is typically around 0.50. In the study of the poly(AHNSA)-modified electrode, the calculated value of α was approximately 0.54, confirming the irreversible nature of the electron transfer. The number of electrons (n) transferred in the rate-determining step was calculated to be approximately 1.0.

Table 2: Electrochemical Kinetic Parameters

| Parameter | Symbol | Value | Significance |

|---|---|---|---|

| Charge Transfer Coefficient | α | ~0.54 | Indicates the irreversibility of the electro-oxidation process. |

| Number of Electrons Transferred | n | ~1.0 | Represents the number of electrons involved in the rate-determining step of the oxidation. |

Acid-Base Equilibria and Protonation/Deprotonation Dynamics in Solution

This compound is an amphoteric molecule containing three ionizable functional groups, each with a distinct acid-base character.

Sulfonic Acid Group (-SO₃H): This is a strong acid, comparable to sulfuric acid. Its pKa is very low (typically < 1), meaning it is fully deprotonated to the sulfonate anion (-SO₃⁻) in all but the most strongly acidic aqueous solutions.

Amino Group (-NH₂): This is a weak base. The pKa of its conjugate acid form (the ammonium (B1175870) group, -NH₃⁺) is typically in the range of 3-4 for aminonaphthalenesulfonic acids. Therefore, in strongly acidic solutions (pH < 3), the amino group will be protonated.

Hydroxyl Group (-OH): This is a very weak acid (a phenolic group). Its pKa is generally in the range of 9-10. It will only deprotonate to form the phenoxide ion (-O⁻) under alkaline conditions.

At low pH (e.g., pH < 2): The sulfonic acid group is deprotonated, while the amino group is protonated. The molecule exists primarily as a zwitterion, although at extremely low pH the sulfonic acid could be protonated.

At intermediate pH (e.g., pH 5-8): The sulfonic acid group is deprotonated (-SO₃⁻) and the amino group is in its neutral form (-NH₂). The molecule carries a net negative charge.

At high pH (e.g., pH > 10): Both the sulfonic acid and hydroxyl groups are deprotonated (-SO₃⁻ and -O⁻), while the amino group is neutral. The molecule carries a net charge of -2.

The dynamics of proton transfer, particularly for the hydroxyl group, are rapid. Studies on the related compound 7-hydroxy-1-naphthalenesulfonic acid have shown that the monoanion undergoes pseudo-first-order dissociation in the excited state, highlighting the dynamic nature of protonation and deprotonation in solution.

Derivatization and Functionalization Strategies Involving 7 Amino 3 Hydroxy 1 Naphthalenesulfonic Acid

Synthesis of Advanced Naphthalene-based Intermediates for Organic Synthesis

The reactive sites on 7-amino-3-hydroxy-1-naphthalenesulfonic acid—the primary amine, the phenolic hydroxyl group, and the sulfonic acid—allow for its transformation into a variety of more complex naphthalene-based intermediates. These intermediates are valuable in the synthesis of dyes, pharmaceuticals, and specialized organic compounds.

The presence of both an amino and a hydroxyl group allows for the selective formation of amide and ester derivatives, respectively. These reactions are fundamental in modifying the compound's solubility, reactivity, and biological activity.

Amide Derivatives: The primary amino group can be readily acylated to form amide bonds. A common synthetic route involves the reaction of the parent compound with an acyl chloride, such as palmitoyl (B13399708) chloride, in an appropriate solvent. This reaction leads to the formation of an N-acylated derivative, for example, 4-(Palmitoylamino)-3-hydroxy-1-naphthalenesulfonic acid. sigmaaldrich.com Generally, amide synthesis can also be achieved by reacting the amine with a carboxylic acid using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or by reacting it with an ester. ajchem-a.comgoogle.com

Ester Derivatives: The hydroxyl group can be esterified to produce ester derivatives. Using an acylating agent like palmitoyl chloride, the hydroxyl group can be converted to an ester, yielding a product such as 4-Amino-3-(palmitoyloxy)-1-naphthalenesulfonic acid. sigmaaldrich.com It is also possible for both the amino and hydroxyl groups to react, resulting in a di-substituted product like 4-(Palmitoylamino)-3-(palmitoyloxy)-1-naphthalenesulfonic acid. sigmaaldrich.com Standard esterification procedures, such as the Fischer-Speier method involving refluxing with an alcohol and a strong acid catalyst, are also applicable synthetic strategies. sphinxsai.com

Characterization of these derivatives typically involves spectroscopic techniques. Infrared (IR) spectroscopy is used to confirm the presence of the amide or ester functional groups by identifying their characteristic carbonyl (C=O) stretching frequencies. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the site of acylation and the structure of the attached acyl group.

| Derivative Type | Functional Group | General Reactant | Example Product |

| Amide | Amino (-NH₂) | Acyl Chloride | 4-(Palmitoylamino)-3-hydroxy-1-naphthalenesulfonic acid sigmaaldrich.com |

| Ester | Hydroxyl (-OH) | Acyl Chloride | 4-Amino-3-(palmitoyloxy)-1-naphthalenesulfonic acid sigmaaldrich.com |

| Amide & Ester | Amino & Hydroxyl | Acyl Chloride | 4-(Palmitoylamino)-3-(palmitoyloxy)-1-naphthalenesulfonic acid sigmaaldrich.com |

Derivatization involving the sulfonic acid and amino moieties can lead to the formation of sulfonyl chlorides and sulfonamides, which are important functional groups in medicinal chemistry and material science.

Sulfonyl Chloride Formation: The sulfonic acid group (-SO₃H) can be converted into a more reactive sulfonyl chloride (-SO₂Cl) intermediate. This is typically achieved by treatment with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting naphthalene (B1677914) sulfonyl chloride is a highly reactive electrophile.

Sulfonamide Formation and Reactivity: The synthesis of sulfonamides from this compound can proceed via two primary pathways:

The amino group of the parent compound can act as a nucleophile, reacting with various sulfonyl chlorides (R-SO₂Cl) in the presence of a base to form a new sulfonamide linkage. ijarsct.co.inresearchgate.net This yields a derivative where the sulfonamide group is attached to the naphthalene ring via the nitrogen atom.

Alternatively, the sulfonic acid group of the parent compound can first be converted to the sulfonyl chloride intermediate as described above. This reactive intermediate can then be reacted with a wide range of primary or secondary amines to form the corresponding sulfonamide derivatives. researchgate.net

The resulting sulfonamide derivatives exhibit different chemical reactivity and physical properties compared to the parent compound, making them valuable intermediates for the synthesis of sulfa drugs and other biologically active molecules. researchgate.net

| Reaction | Reacting Group of Parent Compound | Reagent | Intermediate/Product |

| Sulfonyl Chloride Formation | Sulfonic Acid (-SO₃H) | Thionyl Chloride (SOCl₂) | Naphthalene Sulfonyl Chloride |

| Sulfonamide Formation (Route 1) | Amino (-NH₂) | Aromatic/Aliphatic Sulfonyl Chloride | N-Sulfonylated Derivative |

| Sulfonamide Formation (Route 2) | Sulfonic Acid (-SO₃H) | 1. Thionyl Chloride2. Primary/Secondary Amine | Naphthalene Sulfonamide Derivative |

Formation of Conjugated Polymers and Polymer Films from the Compound

This compound (AHNSA) is a valuable monomer for the synthesis of functional conjugated polymers. researchgate.net The presence of multiple reactive sites allows for the formation of polymer chains with interesting electronic and physical properties, suitable for applications in sensors, electrochromic devices, and corrosion protection. researchgate.net

New functional, semiconducting polymers that are soluble in polar solvents can be synthesized through the chemical oxidative polymerization of AHNSA. researchgate.net This process is typically carried out in an aqueous solution at room temperature using a strong oxidizing agent, such as ammonium (B1175870) peroxydisulfate. researchgate.net

The polymerization mechanism involves N-C coupling reactions as the dominant pathway, where the nitrogen of the amino group couples with a carbon atom on the unsubstituted ring of another monomer unit. researchgate.net A notable characteristic of this polymerization is the significant elimination of the sulfonic acid group from the polymer backbone, which is confirmed by elemental analysis showing a decreased sulfur-to-carbon ratio in the resulting polymer compared to the monomer. researchgate.net The final polymer structure contains both naphthoquinonoid and benzenoid units. researchgate.net

Several factors influence the polymerization process and the properties of the resulting polymer. The pH of the reaction medium is a critical factor that affects the polymerization mechanism, particularly the ratio of the amine versus phenol (B47542) oxidative pathways. researchgate.net The oxidant-to-monomer molar ratio also plays a crucial role in determining the polymer's molecular weight and conductivity. Studies on the polymerization of AHNSA salts (hydrochloride, mono-sodium, and di-sodium salts) have shown that they yield polymers with increased weight-average molecular weights, reaching up to approximately 25,200 g/mol . researchgate.net

| Parameter | Influence on Polymerization |

| Oxidizing Agent | Initiates the polymerization process (e.g., Ammonium Peroxydisulfate) researchgate.net |

| pH | Affects the oxidative polymerization mechanism and reaction pathway researchgate.net |

| Monomer Form | Salts of AHNSA lead to polymers with higher molecular weights researchgate.net |

| Coupling Mode | Primarily N-C coupling with elimination of the sulfonic acid group researchgate.net |

Electrochemical polymerization, or electropolymerization, is an effective technique for fabricating thin, adherent polymer films of poly(AHNSA) directly onto conductive surfaces, such as glassy carbon electrodes (GCE). researchgate.net This method offers precise control over the film's thickness and morphology. researchgate.net The polymer is synthesized potentiodynamically by cycling the potential of the working electrode in a solution containing the AHNSA monomer, typically in an acidic medium like nitric acid. researchgate.net

The resulting poly(AHNSA) film is conductive, electroactive, and often possesses a nano-sized structure (40-60 nm). researchgate.net This modification significantly increases the effective surface area of the electrode. researchgate.net Characterization using techniques like cyclic voltammetry, scanning electron microscopy (SEM), and atomic force microscopy (AFM) confirms the successful deposition and properties of the polymer film. researchgate.net These poly(AHNSA)-modified electrodes have demonstrated catalytic properties towards the oxidation of various analytes, making them promising for the development of electrochemical sensors. researchgate.netd-nb.info The unique properties of the monomer, with its multiple functional groups blocking certain positions, contribute to the formation of adherent and robust polymer films. researchgate.net

Synthesis of Schiff Base Derivatives and Their Polymerization

The primary amino group of this compound is a key site for the synthesis of Schiff base derivatives. Schiff bases, or imines, are formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). researchgate.netekb.eg This reaction typically proceeds by refluxing the reactants in a solvent like ethanol (B145695). dergipark.org.tr For instance, condensing the parent compound with various aromatic aldehydes would yield a series of N-substituted imine derivatives. nih.gov

These Schiff base monomers can then undergo further polymerization to create poly(azomethine)s or poly(Schiff base)s. dergipark.org.tr Polycondensation of monomers containing both diamine and dicarbonyl functionalities is a common method for synthesizing these long-chain polymers. researchgate.net The resulting polymers contain imine (-C=N-) linkages in their backbone and are known for their thermal stability. dergipark.org.tr The presence of the naphthalene core and other functional groups from the original monomer can impart specific optical, thermal, and electrochemical properties to the final polymer, making them suitable for various material applications. dergipark.org.tr

Functionalization of Nanomaterials with this compound (e.g., Graphene Oxide)

The strategic functionalization of nanomaterials with this compound has been explored to create novel hybrid materials with enhanced properties. A notable example of this is the modification of graphene oxide (GO). The resulting functionalized graphene oxide, denoted as GO-ANSA (4-Amino-3-hydroxy-1-naphthalenesulfonic acid Functionalized Graphene Oxide), has been synthesized and characterized, demonstrating its potential as a heterogeneous nanocatalyst. researchgate.netrsc.org

The preparation of GO-ANSA involves the covalent attachment of 4-amino-3-hydroxy-1-naphthalenesulfonic acid to the graphene oxide sheets. This process leverages the functional groups present on both the GO surface (such as epoxy and carboxyl groups) and the sulfonic acid molecule. The successful functionalization has been confirmed through various spectroscopic and microscopic techniques, including Fourier-transform infrared (FT-IR) spectroscopy, X-ray diffraction (XRD), and thermogravimetric analysis (TGA). researchgate.netrsc.org

The resulting GO-ANSA nanomaterial exhibits properties that are distinct from its parent components. For instance, it has been demonstrated to be a highly efficient and reusable solid acid carbocatalyst. researchgate.net This catalytic activity has been successfully applied in the one-pot, three-component synthesis of tetraketone and tetrahydrobenzo[b]pyran derivatives. researchgate.net The key advantages of using GO-ANSA in such reactions include high to excellent yields, mild reaction conditions, and the use of environmentally benign solvents like ethanol. researchgate.net

Advanced Spectroscopic and Computational Characterization of 7 Amino 3 Hydroxy 1 Naphthalenesulfonic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. By mapping the magnetic environments of atomic nuclei, such as ¹H and ¹³C, NMR provides detailed information about the molecular framework, connectivity, and conformation.

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR Techniques

One-dimensional (1D) NMR spectra, including ¹H and ¹³C, offer primary insights into the types and numbers of protons and carbons in a molecule. For complex aromatic systems like naphthalenesulfonic acid derivatives, the signals from aromatic protons often appear in crowded regions, making definitive assignment challenging from 1D spectra alone.

Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities.

Correlation Spectroscopy (COSY) identifies protons that are spin-spin coupled, typically on adjacent carbons (¹H-¹H J-coupling), helping to trace out the proton framework of the naphthalene (B1677914) rings.

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded ¹H and ¹³C nuclei, allowing for the direct assignment of a proton's signal to its attached carbon.

Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range correlations between ¹H and ¹³C nuclei (typically over two to three bonds). This is particularly powerful for identifying quaternary carbons (those without attached protons) and piecing together different molecular fragments.

| Technique | Purpose | Typical Information Gained for Naphthalenesulfonic Acids |

|---|---|---|

| ¹H NMR | Identifies distinct proton environments. | Chemical shifts and coupling constants for aromatic protons; helps define substitution patterns. |

| ¹³C NMR | Identifies distinct carbon environments. | Chemical shifts for all carbons, including quaternary carbons of the naphthalene core and substituents. |

| COSY | Maps ¹H-¹H spin coupling networks. | Identifies adjacent protons within the same aromatic ring. |

| HSQC | Correlates directly bonded ¹H and ¹³C atoms. | Assigns specific proton signals to their corresponding carbon atoms. |

| HMBC | Maps long-range ¹H-¹³C couplings (2-3 bonds). | Connects molecular fragments and assigns quaternary carbons by correlating them with nearby protons. |

Solid-State NMR Applications for Immobilized Forms (e.g., on Silica)

Solid-state NMR (SS-NMR) is a powerful technique for characterizing molecules in the solid phase, including crystalline powders or materials immobilized on a solid support like silica (B1680970). news-medical.net This is particularly relevant for applications in heterogeneous catalysis or materials science where the compound is grafted onto a surface.

When a naphthalenesulfonic acid is immobilized on silica, SS-NMR can provide unique insights that are inaccessible to solution-state techniques. researchgate.net

¹³C and ²⁹Si Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR can confirm the covalent attachment of the organic molecule to the silica surface and characterize the structure of the silica support itself.

¹H MAS NMR is highly sensitive to the local environment of the sulfonic acid group (-SO₃H). The chemical shift of the acidic proton can indicate its strength and involvement in hydrogen bonding with neighboring groups or adsorbed water molecules. researchgate.net For instance, studies on propylsulfonic acid-functionalized SBA-15 silica have shown that stronger hydrogen bonding involving adjacent -SO₃H groups leads to a downfield shift of the ¹H NMR signal. researchgate.net

Two-dimensional SS-NMR experiments , such as ¹H-¹H EXSY (Exchange Spectroscopy), can probe the dynamics of proton transfer between the sulfonic acid groups, silanol (B1196071) groups (Si-OH) on the silica surface, and water molecules. koreascience.kr This is critical for understanding mechanisms of proton conductivity in functionalized materials. koreascience.kr Research on phenethyl sulfonic acid-functionalized silica has used 2D EXSY to demonstrate chemical exchange between protons on the silanol groups and those in the water-sulfonyl hydrogen-bonded network, revealing pathways for proton transport. koreascience.kr

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. thermofisher.com These techniques are complementary and provide a characteristic "fingerprint" of the compound, allowing for the identification of functional groups and providing information on molecular structure and bonding. thermofisher.com

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, and it is particularly sensitive to polar functional groups like O-H (hydroxyl) and N-H (amino) stretching, as well as S=O (sulfonate) and C=O vibrations.

Raman spectroscopy measures the inelastic scattering of laser light. It is highly effective for analyzing non-polar bonds and symmetric vibrations, such as the C-C stretching modes within the aromatic naphthalene rings.

Detailed vibrational analysis of the isomer 4-amino-3-hydroxy-1-naphthalenesulfonic acid, supported by Density Functional Theory (DFT) calculations, provides a representative example of the insights gained from these techniques. The key vibrational bands can be assigned to specific functional groups and skeletal modes of the molecule.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group / Motion |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Hydroxyl group |

| N-H Stretch | 3300 - 3500 | Amino group |

| Aromatic C-H Stretch | 3000 - 3100 | Naphthalene ring |

| Aromatic C=C Stretch | 1450 - 1625 | Naphthalene ring skeletal vibrations |

| S=O Asymmetric Stretch | ~1350 | Sulfonate group (-SO₃H) |

| S=O Symmetric Stretch | 1050 - 1200 | Sulfonate group (-SO₃H) |

Mass Spectrometry Techniques (HRMS, MS/MS) for Molecular Fragmentation and Purity Assessment

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the parent ion, serving as a critical check for purity and confirming the compound's identity. For 7-amino-3-hydroxy-1-naphthalenesulfonic acid (C₁₀H₉NO₄S), the expected exact mass is approximately 239.0252 g/mol . smolecule.com

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. The fragmentation pattern provides a roadmap of the molecule's structure. For this compound, characteristic fragmentation pathways would be expected based on its functional groups:

Loss of SO₃: A common fragmentation for sulfonic acids, resulting in a loss of 80 Da.

Loss of H₂O: Dehydration from the hydroxyl group (loss of 18 Da).

Loss of NH₃: Loss of ammonia (B1221849) from the amino group (loss of 17 Da).

Ring Cleavage: Fragmentation of the naphthalene core itself, often through mechanisms like retro-Diels-Alder reactions, providing information on the substitution pattern. ekb.eg

Analysis of amino acids shows characteristic losses of ammonia and formic acid (or water and formic acid), providing a model for the types of fragmentation that can occur when amino and acidic groups are present. uni-muenster.de

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule and its subsequent relaxation pathways. These properties are highly sensitive to the molecular structure and its environment.

UV-Visible (UV-Vis) Spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower-energy molecular orbitals (like the HOMO, Highest Occupied Molecular Orbital) to higher-energy ones (like the LUMO, Lowest Unoccupied Molecular Orbital). The resulting spectrum, with its characteristic absorption maxima (λ_max), is a signature of the compound's conjugated π-electron system.

Fluorescence Spectroscopy measures the emission of light as the molecule relaxes from an excited electronic state back to the ground state. The difference between the absorption and emission maxima is known as the Stokes shift. Many naphthalenesulfonic acid derivatives are known for their environmentally sensitive fluorescence. For example, 8-anilinonaphthalene-1-sulfonic acid (ANS) is weakly fluorescent in water but exhibits a dramatic increase in fluorescence quantum yield and a significant blue-shift (hypsochromic shift) of its emission maximum in less polar, hydrophobic environments. This phenomenon, known as solvatochromism, makes these compounds valuable as fluorescent probes for studying nonpolar sites in proteins and membranes.

The photophysical properties of these compounds are dictated by the nature and position of their substituent groups (amino, hydroxyl) on the naphthalene core.

| Property | Technique | Information Obtained |

|---|---|---|

| Absorption Maximum (λ_max) | UV-Vis Spectroscopy | Wavelength of maximum light absorption, related to the energy of electronic transitions. |

| Emission Maximum (λ_em) | Fluorescence Spectroscopy | Wavelength of maximum fluorescence emission. |

| Quantum Yield (Φ) | Fluorescence Spectroscopy | Efficiency of the fluorescence process (photons emitted vs. photons absorbed). |

| Stokes Shift | UV-Vis & Fluorescence | Energy difference between absorption and emission maxima, sensitive to solvent polarity. |

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a vital partner to experimental spectroscopy. These computational methods can model the electronic structure and properties of molecules with a high degree of accuracy.

For this compound, theoretical modeling can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.

Predict Spectroscopic Data: Calculate theoretical NMR chemical shifts, vibrational frequencies (FTIR/Raman), and electronic transition energies (UV-Vis). Comparing these calculated spectra with experimental data is a powerful method for validating structural assignments.

Analyze Molecular Orbitals: Visualize the distribution of the HOMO and LUMO, providing insight into the molecule's electronic structure, reactivity, and the nature of its electronic transitions.

Simulate Environmental Effects: Model how interactions with solvent molecules or a solid surface (like silica) can influence the spectroscopic properties, helping to interpret experimental results such as solvatochromic shifts in fluorescence spectra.

Studies on related compounds have successfully used DFT methods (e.g., with the B3LYP functional) to simulate vibrational and electronic spectra, showing good agreement with experimental findings and confirming structural interpretations.

Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Structure, and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules. By approximating the exchange-correlation energy, DFT can accurately predict molecular geometries, orbital energies, and various reactivity descriptors. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would first involve optimizing the molecular geometry to find its most stable conformation (lowest energy state). researchgate.net

Molecular Geometry: The optimization process yields key structural parameters. This includes the precise bond lengths between atoms (e.g., C-C, C-N, C-O, S-O), bond angles, and dihedral angles that define the molecule's three-dimensional shape. These calculated parameters can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model.

Electronic Structure and Reactivity: A primary output of DFT calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.net A smaller energy gap suggests that the molecule is more reactive as it requires less energy to undergo electronic excitation. researchgate.net

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).

These descriptors provide a quantitative basis for understanding how this compound will behave in chemical reactions.

Interactive Table: Illustrative DFT-Calculated Reactivity Descriptors for a Naphthalene Derivative

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | - | -5.8 |

| LUMO Energy | ELUMO | - | -1.2 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.6 |

| Ionization Potential | I | -EHOMO | 5.8 |

| Electron Affinity | A | -ELUMO | 1.2 |

| Electronegativity | χ | (I+A)/2 | 3.5 |

| Chemical Hardness | η | (I-A)/2 | 2.3 |

| Electrophilicity Index | ω | χ²/2η | 2.66 |

Time-Dependent DFT (TD-DFT) for UV-Vis and Photophysical Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and predicting UV-Vis absorption spectra. researchgate.net This computational technique simulates how the molecule's electrons respond to oscillating electromagnetic fields, allowing for the calculation of electronic transition energies and oscillator strengths.

The TD-DFT calculation is typically performed on the DFT-optimized ground-state geometry. The output provides a list of vertical excitation energies, the corresponding wavelengths (λ), and the oscillator strength (f) for each transition. The oscillator strength indicates the probability of a given electronic transition occurring; transitions with high oscillator strengths correspond to intense peaks in the experimental UV-Vis spectrum.

For this compound, TD-DFT can identify the specific molecular orbitals involved in the main electronic transitions, such as the HOMO → LUMO transition (often denoted as an n → π* or π → π* transition). This analysis helps to assign the absorption bands observed experimentally and understand how the different functional groups (amino, hydroxyl, sulfonic acid) contribute to the molecule's photophysical properties.

Interactive Table: Example of TD-DFT Calculated UV-Vis Spectral Data

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 350 | 0.45 | HOMO → LUMO |

| S0 → S2 | 310 | 0.15 | HOMO-1 → LUMO |

| S0 → S3 | 285 | 0.30 | HOMO → LUMO+1 |

| S0 → S4 | 250 | 0.65 | HOMO-2 → LUMO |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. wikipedia.orgresearchgate.net This provides a powerful framework for analyzing intramolecular and intermolecular interactions in terms of charge transfer and hyperconjugation. tandfonline.com

The core of NBO analysis involves examining the interactions between filled "donor" orbitals (Lewis-type NBOs, such as bonding orbitals σ or π and lone pairs n) and empty "acceptor" orbitals (non-Lewis-type NBOs, such as anti-bonding orbitals σ* or π*). nih.gov The stabilization energy (E(2)) associated with a donor-acceptor interaction is calculated using second-order perturbation theory. researchgate.net A higher E(2) value indicates a stronger interaction, signifying greater electron delocalization from the donor to the acceptor orbital.

For this compound, NBO analysis can elucidate:

Hyperconjugative stability: Interactions such as the delocalization of electron density from a lone pair on the oxygen or nitrogen atoms into the anti-bonding orbitals of the naphthalene ring (n → π*).

Bond character: The hybridization of atoms and the electronic structure of key bonds. researchgate.net

Charge distribution: A more chemically intuitive picture of the charge on each atom compared to other population analysis methods.

These interactions are crucial for understanding the molecule's structural stability and reactivity.

Interactive Table: Representative NBO Second-Order Perturbation Analysis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N | π(C-C)ring | 5.2 | Lone Pair → Anti-bond |

| LP(2) O | σ(C-C)ring | 2.1 | Lone Pair → Anti-bond |

| π(C-C)ring | π(C-C)ring | 20.5 | Bond → Anti-bond |

| σ(C-H) | σ(C-C)ring | 3.8 | Bond → Anti-bond |

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes, diffusion, and intermolecular interactions in a condensed phase, such as in a solvent like water. nih.gov

To study the solvation of this compound, a simulation would be set up by placing the molecule in a box of explicit solvent molecules (e.g., water). The system is then allowed to evolve over a period of nanoseconds to microseconds.

Analysis of the resulting trajectory can reveal:

Hydration Shell Structure: The arrangement of water molecules around the different functional groups of the solute can be characterized using Radial Distribution Functions (RDFs). RDFs show the probability of finding a solvent atom at a certain distance from a solute atom, providing insight into the structure and size of the solvation shells.

Hydrogen Bonding: The dynamics of hydrogen bonds between the amino (-NH₂), hydroxyl (-OH), and sulfonic acid (-SO₃H) groups and the surrounding water molecules can be monitored, including their average number and lifetimes.

Intermolecular Interaction Energies: The strength of the interactions between the solute and solvent can be calculated, partitioning them into electrostatic and van der Waals components.

Mobility of Water: MD simulations can show how the solute affects the mobility of nearby water molecules compared to bulk water. The loose binding of water to a naphthalene surface, for instance, can lead to active mobility of water molecules across the surface even at low temperatures. nih.gov

These simulations provide an atomic-level understanding of how this compound interacts with its environment, which is fundamental to its solubility and behavior in solution.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives (focused on molecular parameters)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. researchgate.net For derivatives of this compound, a QSAR study would involve creating a library of related molecules by modifying the parent structure and correlating their calculated molecular properties (descriptors) with a measured biological activity (e.g., enzyme inhibition, antimicrobial potential).

The process involves several key steps:

Dataset Preparation: A series of derivatives is synthesized, and their biological activity is measured experimentally.

Descriptor Calculation: For each molecule in the series, a large number of molecular descriptors are calculated. These descriptors are numerical representations of the chemical structure and can be classified into several categories:

Topological (2D): Based on the 2D graph of the molecule, such as molecular connectivity indices.

Geometrical (3D): Based on the 3D structure, such as molecular surface area and volume.

Electronic: Properties like dipole moment, partial charges, and HOMO/LUMO energies.

Physicochemical: Parameters like hydrophobicity (logP) and molar refractivity.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates a subset of the most relevant descriptors to the biological activity.

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of a chance correlation.

A successful QSAR model can identify the key molecular parameters that govern the activity of these derivatives. For example, a model might reveal that high antimicrobial activity is correlated with a specific topological index or the presence of polar properties on the van der Waals surface. researchgate.netnih.gov This information is invaluable for the rational design of new, more potent derivatives.

Environmental Chemical Transformations and Degradation Pathways of 7 Amino 3 Hydroxy 1 Naphthalenesulfonic Acid

Advanced Oxidation Processes (AOPs) for Chemical Degradation

Advanced Oxidation Processes (AOPs) are effective methods for the degradation of recalcitrant organic pollutants like naphthalenesulfonic acids. mdpi.commdpi.com These processes are characterized by the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of organic compounds. nih.govnih.gov

The H₂O₂/UV-C process is a widely studied AOP for the degradation of aryl sulfonates. nih.gov This method involves the photolysis of hydrogen peroxide (H₂O₂) by UV-C radiation (typically at 254 nm) to generate powerful hydroxyl radicals. nih.gov The primary mechanism for the decomposition of 7-amino-3-hydroxy-1-naphthalenesulfonic acid via this process begins with the attack of these hydroxyl radicals on the electron-rich aromatic rings.

Mass spectrometric analysis of similar compounds has shown that the initial stages of H₂O₂/UV-C treatment proceed through a hydroxyl radical addition mechanism, leading to the formation of hydroxylated photodegradation products. nih.gov The degradation rate is influenced by factors such as the initial concentration of H₂O₂ and the UV-C dose. researchgate.net Studies on various naphthalenesulfonic acids have demonstrated that the UV/H₂O₂ system is highly effective due to the high reactivity of these compounds with the generated •OH radicals. nih.gov The presence of dissolved oxygen also plays a crucial role in the photocatalytic process, with increased oxygen content leading to a significant increase in the degradation rate. unito.it The ultimate mineralization of the compound through this process leads to the formation of carbon dioxide, water, ammonia (B1221849), and sulfate (B86663) ions. researchgate.net

Table 1: Degradation Efficiency of Naphthalenesulfonic Acids using AOPs

| Compound | AOP Method | Conditions | Removal Efficiency | Source |

| H-acid | H₂O₂/UV-C | 180 min, 60 mM H₂O₂ | 100% (H-acid), 48% (COD), 27% (TOC) | researchgate.net |

| H-acid | Fe²⁺/H₂O₂/UV-C | Not specified | Significantly faster than H₂O₂/UV-C | researchgate.net |

| J-acid | H₂O₂/UV-C | >80 min, >60 mM H₂O₂ | >50% (COD & TOC) | researchgate.net |

| 2,6-NdS | TiO₂/UV | 50 min | Complete substrate abatement | unito.it |

Ozonolysis is another effective AOP for treating water containing naphthalenesulfonic acids. researchgate.net The reaction mechanism involves ozone (O₃) attacking the unsaturated bonds of the aromatic ring. wikipedia.orgmasterorganicchemistry.com For aromatic compounds, this often proceeds via a 1,3-dipolar cycloaddition of ozone to the double bonds with the highest electron density within the naphthalene (B1677914) rings. researchgate.net This initial attack leads to ring cleavage and the formation of more easily degradable, highly oxidized organic acids. researchgate.net The reactivity of naphthalenesulfonic acids with ozone has been observed to decrease as the number of sulfonate groups on the aromatic ring increases. researchgate.net

Biodegradation Pathways and Microbial Biotransformation Mechanisms

Microbial biotransformation is a key process in the environmental fate of this compound, involving the structural modification of the compound by microorganisms or their enzymes. medcraveonline.com Bacteria have been identified that can utilize sulfonated aromatics, which were once considered non-biodegradable, as sources of essential nutrients like carbon or sulfur. d-nb.info

A critical step in the biodegradation of this compound is the enzymatic cleavage of the carbon-sulfur (C-S) bond of the sulfonate group, a process known as desulfonation. d-nb.infonih.gov Research has identified specific bacterial pathways for this transformation.

One primary mechanism is an oxygenolytic cleavage , where bacteria utilize the compound as a sulfur source. d-nb.info In this pathway, an enzyme complex incorporates molecular oxygen, resulting in the replacement of the sulfonate group with a hydroxyl group and the release of sulfite (B76179). d-nb.info This converts the naphthalenesulfonic acid into its corresponding hydroxynaphthalene derivative. d-nb.info It is presumed that a single enzyme complex may be responsible for the desulfonation of a broad range of sulfonated aromatic substrates. d-nb.info

Another identified pathway, often used when the compound serves as a carbon source, involves the action of a dioxygenase enzyme . nih.gov This enzyme introduces two hydroxyl groups onto the aromatic ring bearing the sulfonate group, forming a dihydrodiol intermediate. This is followed by the spontaneous elimination of the sulfite group to yield a dihydroxynaphthalene derivative, such as 1,2-dihydroxynaphthalene, which can then enter central metabolic pathways. nih.gov

The microbial degradation of this compound results in a series of metabolic intermediates. The initial desulfonation step, as described above, is expected to produce 7-amino-1,3-dihydroxynaphthalene .

Further degradation can proceed through different routes depending on the microbial consortium present. nih.gov In some cases, mixed bacterial communities work synergistically, where one species performs the initial desulfonation and ring cleavage, excreting intermediates like amino- or hydroxysalicylates . nih.gov These are then assimilated and further metabolized by other members of the microbial community. nih.gov The breakdown of the naphthalene ring system typically proceeds through central intermediates common to aromatic hydrocarbon degradation, such as catechol or gentisate , which are then subject to ring cleavage and entry into the Krebs cycle for complete mineralization. nih.govnih.gov

Table 2: Potential Microbial Metabolites from the Degradation of Naphthalenesulfonic Acids

| Precursor Class | Initial Transformation | Key Intermediate(s) | Further Metabolites | Source |

| Naphthalenesulfonates | Oxygenolytic desulfonation | Naphthols (e.g., 1-naphthol, 2-naphthol) | Ring cleavage products | d-nb.info |

| Amino- and Hydroxy- Naphthalenesulfonic Acids | Dioxygenation & sulfite elimination | 1,2-Dihydroxynaphthalene | Amino- or hydroxysalicylates | nih.gov |

| Naphthalene | Dihydroxylation | 1,2-Dihydroxynaphthalene | Salicylate, Catechol, Gentisate | nih.gov |

Chemical Fate and Transport Mechanisms in Aquatic and Soil Systems (from a chemical transformation perspective)

The chemical fate and transport of this compound in the environment are dictated by its physicochemical properties and its susceptibility to the transformation processes described above. epa.gov

The presence of multiple polar functional groups—sulfonic acid, hydroxyl, and amino groups—renders the compound highly soluble in water. researchgate.net This high water solubility is a key factor governing its environmental mobility. It suggests that the compound will be readily transported in aquatic systems and will have a low tendency to adsorb to soil particles or sediments. mdpi.com The behavior of similar sulfonated compounds, which exhibit poor adsorption, supports this expectation. mdpi.com

Therefore, the primary mechanism determining the chemical fate of this compound in the environment is chemical transformation rather than physical sequestration. Its persistence will be limited by its rate of degradation through:

Photodegradation: In sunlit surface waters, abiotic degradation through advanced oxidation processes, initiated by natural sunlight, can be a significant removal pathway.

Biodegradation: In aquatic and soil environments rich in adapted microbial communities, enzymatic cleavage of the sulfonate group and subsequent mineralization of the aromatic structure is the principal biotic fate of the compound. d-nb.infonih.gov

The interplay between these transformation pathways and environmental factors such as sunlight intensity, microbial population density, and oxygen availability will ultimately determine the concentration, persistence, and transport of this compound in various environmental compartments.

Role As a Key Intermediate in Complex Chemical Synthesis and Reagent Development

Precursor in Advanced Organic Pigment and Dye Chemistry

Naphthalene (B1677914) derivatives, particularly aminonaphthalenesulfonic acids, are foundational intermediates in the production of synthetic dyes. atamanchemicals.com The presence of the primary amino group allows for a critical chemical transformation known as diazotization, which is the first step in creating a vast class of colorants known as azo dyes. nih.gov

The general synthesis pathway begins with the treatment of 7-amino-3-hydroxy-1-naphthalenesulfonic acid with a source of nitrous acid (typically generated from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid) at low temperatures. unb.cacuhk.edu.hk This reaction converts the amino group (-NH₂) into a highly reactive diazonium salt (-N₂⁺). This diazonium salt is then reacted with a second aromatic molecule, known as a coupling component, in a reaction called azo coupling. nih.govcuhk.edu.hk The coupling component is typically an electron-rich species, such as a phenol (B47542) or an aniline (B41778) derivative. The reaction joins the two aromatic systems via an azo group (-N=N-), forming the characteristic structure of an azo dye. cuhk.edu.hk

The specific color and properties of the resulting dye are determined by the molecular structure of both the diazotized naphthalenesulfonic acid and the chosen coupling component. cuhk.edu.hk The sulfonic acid group (-SO₃H) imparts water solubility, which is a crucial property for applying these dyes to textiles and other materials. atamanchemicals.com

| Reaction Step | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|

| Diazotization | This compound, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | Aryl Diazonium Salt | Creates a highly reactive electrophile for the coupling reaction. nih.govunb.ca |

| Azo Coupling | Aryl Diazonium Salt, Coupling Component (e.g., Naphthols, Anilines) | Azo Dye | Forms the chromophore (-N=N- group) responsible for the color. cuhk.edu.hk |

A chromophore is the part of a molecule responsible for its color. In azo dyes, the chromophore is the extended system of conjugated pi electrons across the aromatic rings and the central azo group (Ar-N=N-Ar'). cuhk.edu.hk The naphthalenesulfonic acid portion of the molecule serves as a rigid and electronically significant scaffold for building these chromophores.

The design of a specific color depends on the electronic properties of the entire molecule. By strategically choosing the coupling partner that reacts with the diazotized this compound, chemists can precisely tune the electronic structure of the resulting chromophore. This tuning alters the wavelengths of light the molecule absorbs, thereby controlling its perceived color. The hydroxyl and sulfonic acid groups on the naphthalene scaffold also influence the final electronic environment and, consequently, the spectral properties of the dye.

The functional groups on this compound make it a suitable candidate for incorporation into larger polymeric structures. Naphthalene sulfonic acid derivatives can undergo condensation reactions with compounds like formaldehyde (B43269) to produce polymers. pcc.euresearchgate.net These polymers, known as naphthalene sulfonate formaldehyde condensates, are widely used as high-performance dispersants and superplasticizers in applications such as concrete manufacturing and dye formulations. atamanchemicals.comresearchgate.net

Furthermore, the amino and hydroxyl groups can be used as reaction sites to link the naphthalene unit into other polymer chains, such as polyesters or polyamides, acting as a functional monomer. The incorporation of the sulfonated naphthalene scaffold can enhance the thermal stability and electrical conductivity of the resulting polymers, making them suitable for use as dopants in conductive polymers for electronics and sensors. nbinno.com The ability to functionalize polymers with these scaffolds opens pathways for creating materials with tailored properties for advanced applications. mdpi.com

Building Block for Novel Pharmaceutical and Agrochemical Intermediates

This compound is a valuable bifunctional molecule, incorporating amino, hydroxyl, and sulfonic acid groups on a naphthalene scaffold. This unique combination of functional groups makes it a versatile starting material for the synthesis of a wide array of more complex molecules, particularly for the pharmaceutical and agrochemical industries. chemicalregister.com Its utility lies in the ability of its functional groups to undergo various chemical transformations, allowing for the construction of diverse molecular architectures with potential biological activity.

The presence of a primary amino group allows for diazotization reactions, a cornerstone of azo-dye synthesis, but also for the formation of amides, anilides, and Schiff bases. The hydroxyl group can be derivatized, and the naphthalene ring system itself can undergo further substitution reactions. This reactivity profile enables its use as a foundational block for building novel therapeutic and crop protection agents.

Synthetic Pathways to Pharmaceutical Intermediates

The core structure of this compound is a privileged scaffold in medicinal chemistry. Derivatives have been explored for various therapeutic applications, including antimicrobial and antiviral agents. ncats.ioresearchgate.net The synthetic strategies often focus on the modification of the amino group to introduce new pharmacophores.

One common pathway involves the reaction of the amino group with various aldehydes to form Schiff bases. These imine-containing compounds are known to exhibit a broad spectrum of biological activities. For instance, a study on the closely related 4-amino-3-hydroxy-naphthalene-1-sulfonic acid demonstrated that derivatives with 3,4,5-trimethoxy and 2,4-dichloro groups on the benzylidene amino portion were effective antimicrobial agents. researchgate.net This suggests that similar modifications to this compound could yield compounds with significant therapeutic potential.